molecular formula C16H18Cl2N2O2 B5019063 ethyl 4-[(4-chlorophenyl)amino]-2,6-dimethylnicotinate hydrochloride

ethyl 4-[(4-chlorophenyl)amino]-2,6-dimethylnicotinate hydrochloride

Cat. No. B5019063
M. Wt: 341.2 g/mol
InChI Key: MQFHNZCWMIQQGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-[(4-chlorophenyl)amino]-2,6-dimethylnicotinate hydrochloride is a chemical compound that has been used in scientific research for various purposes. It is a member of the nicotinic acid ester family and is commonly referred to as 'ethyl-CDNI'. This compound has been studied for its potential use in drug development and as a tool for understanding biochemical and physiological processes.

Mechanism of Action

The mechanism of action of ethyl-CDNI involves its selective binding to specific nAChR subtypes. This binding can lead to the activation or inhibition of these receptors, depending on the specific subtype. The activation or inhibition of nAChRs can have various effects on physiological processes, making ethyl-CDNI a valuable tool for studying these processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of ethyl-CDNI are dependent on the specific nAChR subtype it binds to and the resulting activation or inhibition of that receptor. Studies have shown that ethyl-CDNI can modulate neurotransmitter release, alter synaptic plasticity, and affect neuronal excitability. These effects have implications for various disease states, including addiction, Alzheimer's disease, and schizophrenia.

Advantages and Limitations for Lab Experiments

The advantages of using ethyl-CDNI in lab experiments include its high selectivity for specific nAChR subtypes, its ability to modulate neurotransmitter release, and its potential use as a tool for drug development. However, there are limitations to its use, including its potential toxicity and the need for specialized equipment and expertise to handle the compound safely.

Future Directions

For research involving ethyl-CDNI include further studies of its effects on specific nAChR subtypes, its potential use in drug development, and its use as a tool for understanding the role of nAChRs in disease states. Additionally, there is potential for the development of new compounds based on the structure of ethyl-CDNI that may have improved selectivity and efficacy.

Synthesis Methods

The synthesis of ethyl-CDNI involves the reaction of 4-chloroaniline with ethyl 2,6-dimethyl-3,5-pyridinedicarboxylate in the presence of a catalyst. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt of ethyl-CDNI. This synthesis method has been optimized to produce high yields of pure compound.

Scientific Research Applications

Ethyl-CDNI has been used in scientific research for various purposes. One of its primary uses is as a tool for studying nicotinic acetylcholine receptors (nAChRs). These receptors are involved in various physiological processes and have been implicated in several disease states. Ethyl-CDNI has been shown to selectively bind to specific nAChR subtypes, making it a valuable tool for studying the function of these receptors.

properties

IUPAC Name

ethyl 4-(4-chloroanilino)-2,6-dimethylpyridine-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O2.ClH/c1-4-21-16(20)15-11(3)18-10(2)9-14(15)19-13-7-5-12(17)6-8-13;/h5-9H,4H2,1-3H3,(H,18,19);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQFHNZCWMIQQGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(N=C1C)C)NC2=CC=C(C=C2)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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